molecular formula C7H4ClN3O B171619 6-Chloropyrido[3,2-d]pyrimidin-4(3H)-one CAS No. 171178-33-9

6-Chloropyrido[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B171619
CAS No.: 171178-33-9
M. Wt: 181.58 g/mol
InChI Key: YAALXPGJSHTRFX-UHFFFAOYSA-N
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Description

6-Chloropyrido[3,2-d]pyrimidin-4(3H)-one is a heterocyclic compound that contains both pyridine and pyrimidine rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.

Scientific Research Applications

6-Chloropyrido[3,2-d]pyrimidin-4(3H)-one has several scientific research applications, including:

Safety and Hazards

The safety information for a related compound, “4-Amino-6-chloropyrido[3,2-d]pyrimidine”, includes hazard statements H302, H315, H319, H335, and precautionary statements P261, P271, P280, P302, P304, P305, P313, P332, P337, P338, P340, P351, P352 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloropyrido[3,2-d]pyrimidin-4(3H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4,6-dichloropyrimidine with suitable nucleophiles under controlled conditions. For instance, the reaction of 4,6-dichloropyrimidine-5-carbaldehyde with cyanomethyltriphenylphosphonium chloride can lead to the formation of pyrido[3,2-d]pyrimidine derivatives .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques such as preparative high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

6-Chloropyrido[3,2-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 6-position can be substituted with different nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Cyclization: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as amines and thiols for substitution reactions.

    Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

    Reducing Agents: Such as sodium borohydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various 6-substituted pyrido[3,2-d]pyrimidin-4(3H)-one derivatives .

Mechanism of Action

The mechanism of action of 6-Chloropyrido[3,2-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain kinases by binding to their active sites, thereby blocking the phosphorylation of target proteins. This inhibition can disrupt cellular signaling pathways and lead to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-6-chloropyrido[3,2-d]pyrimidine
  • 7-Amino-4-chloropyrido[2,3-d]pyrimidine
  • Pyrido[2,3-d]pyrimidin-4,7-diamines

Uniqueness

6-Chloropyrido[3,2-d]pyrimidin-4(3H)-one is unique due to its specific substitution pattern and the presence of both pyridine and pyrimidine rings. This structural feature allows it to interact with a wide range of biological targets and exhibit diverse biological activities. Compared to similar compounds, it may offer distinct advantages in terms of potency, selectivity, and pharmacokinetic properties .

Properties

IUPAC Name

6-chloro-3H-pyrido[3,2-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClN3O/c8-5-2-1-4-6(11-5)7(12)10-3-9-4/h1-3H,(H,9,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAALXPGJSHTRFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1N=CNC2=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80443012
Record name 6-Chloropyrido[3,2-d]pyrimidin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80443012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

171178-33-9
Record name 6-Chloropyrido[3,2-d]pyrimidin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80443012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A suspension of 3-amino-6-chloropicolinamide (1.67 g, 9.74 mmol) in triethyl orthoformate (73.0 mL) was refluxed for 3 hours. The reaction mixture was cooled to room temperature, and then filtered. The filtercake was dried under vacuum to give 6-chloropyrido[3,2-d]pyrimidin-4(1H)-one (1.45 g, 82%) as a brown solid. 1H-NMR (CDCl3, Varian 400 MHz) δ 7.66 (1H, d, J=8.4 Hz), 8.00 (1H, s), 8.03 (1H, d, J=1.2 Hz), 12.57 (1H, brs).
Quantity
1.67 g
Type
reactant
Reaction Step One
Quantity
73 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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